N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide is an organic compound with the molecular formula C24H22N8O2 and a molecular weight of 454.4839 g/mol . This compound is characterized by the presence of azidoethyl groups attached to phenyl rings, which are further connected to a benzene-1,4-dicarboxamide core.
Vorbereitungsmethoden
The synthesis of N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide typically involves the reaction of 4-(2-azidoethyl)aniline with benzene-1,4-dicarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.
Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s azido groups make it useful in bioconjugation reactions, where it can be attached to biomolecules for labeling or tracking purposes.
Wirkmechanismus
The mechanism of action of N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction allows the compound to form stable triazole linkages with alkyne-containing molecules. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .
Vergleich Mit ähnlichen Verbindungen
N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide can be compared with other similar compounds, such as:
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: This compound also contains a benzene-1,4-dicarboxamide core but has pyridinyl groups instead of azidoethyl groups.
N,N,N’,N’-tetraphenyl-1,4-phenylenediamine: This compound has a similar core structure but features phenyl groups instead of azidoethyl groups. The uniqueness of this compound lies in its azidoethyl groups, which provide distinct reactivity and applications compared to the other compounds.
Eigenschaften
Molekularformel |
C24H22N8O2 |
---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
1-N,4-N-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H22N8O2/c25-31-27-15-13-17-1-9-21(10-2-17)29-23(33)19-5-7-20(8-6-19)24(34)30-22-11-3-18(4-12-22)14-16-28-32-26/h1-12H,13-16H2,(H,29,33)(H,30,34) |
InChI-Schlüssel |
RKLJQMXQRPKXHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.